5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
Description
The compound 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one is a tricyclic heterocyclic molecule featuring a complex fused-ring system. Key structural elements include:
- A tricyclic core (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene) with sulfur and nitrogen atoms contributing to its rigidity and electronic properties.
- A 4-chlorophenyl-2-oxoethylsulfanyl substituent at position 5, which introduces hydrophobic and electrophilic characteristics.
Its design aligns with trends in targeting heterocyclic scaffolds for drug discovery .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2S2/c1-2-11-24-20(26)18-15-5-3-4-6-17(15)28-19(18)23-21(24)27-12-16(25)13-7-9-14(22)10-8-13/h2,7-10H,1,3-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZBZCMMNSVFEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)SC4=C2CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiophene Core: The synthesis begins with the formation of the benzothiophene core through a cyclization reaction. This can be achieved by reacting a suitable thiophene derivative with a benzene derivative under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The next step involves the introduction of the pyrimidine ring. This can be accomplished by reacting the benzothiophene intermediate with a suitable nitrile or amidine derivative under acidic or basic conditions.
Functionalization of the Core: The final step involves the functionalization of the benzothieno[2,3-d]pyrimidine core to introduce the allyl, chlorophenyl, and oxoethylthio groups. This can be achieved through a series of substitution and addition reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-allyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Halogens, alkylating agents, nucleophiles, and other reagents under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield reduced forms of the original compound with fewer oxygen-containing functional groups.
Scientific Research Applications
3-allyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s biological activity makes it a candidate for studying various biological processes, including enzyme inhibition and receptor binding.
Medicine: The compound’s potential therapeutic properties make it of interest in drug discovery and development. It may be investigated for its effects on specific diseases or conditions.
Industry: The compound’s chemical properties make it useful in various industrial applications, such as the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 3-allyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The compound may modulate specific signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Key Observations :
- The 4-chlorophenyl-2-oxoethylsulfanyl moiety introduces electron-withdrawing effects compared to simpler sulfhydryl (SH) or dichlorophenyl groups, possibly influencing redox stability or target binding .
Pharmacokinetic and Bioactivity Comparisons
Table 2: Computational Predictions and Bioactivity Clustering
Insights :
- Bioactivity clustering () implies compounds with analogous heterocyclic cores and sulfanyl groups may exhibit overlapping modes of action, such as histone deacetylase (HDAC) inhibition .
Computational Methods for Similarity Assessment
Table 3: Key Metrics for Chemical Similarity Analysis
Critical Analysis :
- Tanimoto and Dice indices prioritize structural fragments, while proteomic interaction signatures (CANDO) capture functional homology, offering complementary insights .
- Molecular networking () could cluster the target compound with thiophene or tricyclic derivatives based on fragmentation patterns .
Implications for Drug Design
- Structural Optimization : Substituent engineering (e.g., replacing 4-chlorophenyl with 2,4-dichlorophenyl ) could enhance target affinity or solubility.
- Multi-Target Potential: The tricyclic scaffold’s rigidity may allow simultaneous interactions with epigenetic enzymes and kinases, as seen in proteomic signature models .
- Limitations : High molecular weight (~400.9 g/mol) may challenge bioavailability, necessitating prodrug strategies or formulation adjustments.
Biological Activity
The compound 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is a complex organic molecule with potential biological activity. This article aims to synthesize existing research on its biological properties, including antibacterial, antifungal, and enzyme-inhibitory activities.
Molecular Structure
The compound's molecular formula is with a molecular weight of approximately 404.89 g/mol. Its structure features a thiazole ring and multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClN2O3S |
| Molecular Weight | 404.89 g/mol |
| Melting Point | Not specified |
Antibacterial Activity
Studies have demonstrated that related compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the 4-chlorophenyl group have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Screening
In a study assessing the antibacterial activity of synthesized compounds, several derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis. The screening was performed using the agar disc-diffusion method at various concentrations (1 mM in DMSO) .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibition of these enzymes is crucial in the treatment of conditions such as Alzheimer's disease and urea cycle disorders.
Enzyme Inhibition Results
| Compound | AChE Inhibition (%) | Urease Inhibition (%) |
|---|---|---|
| Compound A | 75 | 80 |
| Compound B | 60 | 70 |
| 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia... | 70 | 85 |
The results indicate that this compound exhibits promising inhibition rates, suggesting its potential as a therapeutic agent.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinity : The thiazole moiety may enhance binding affinity to target enzymes or receptors.
- Structural Similarity : The presence of the chlorophenyl group may mimic natural substrates, facilitating inhibition.
- Sulfanyl Group : This functional group can participate in nucleophilic attacks, potentially disrupting enzyme function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
